molecular formula C21H25N3O4 B14735077 N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide CAS No. 5851-92-3

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide

Cat. No.: B14735077
CAS No.: 5851-92-3
M. Wt: 383.4 g/mol
InChI Key: GIUOCUSKAJFTAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide is a synthetic small molecule featuring a pentanamide chain linked to a para-substituted phenyl ring. The phenyl group is further connected to a piperazine moiety modified at the 4-position with a furan-2-carbonyl substituent.

Properties

CAS No.

5851-92-3

Molecular Formula

C21H25N3O4

Molecular Weight

383.4 g/mol

IUPAC Name

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide

InChI

InChI=1S/C21H25N3O4/c1-2-3-6-19(25)22-17-9-7-16(8-10-17)20(26)23-11-13-24(14-12-23)21(27)18-5-4-15-28-18/h4-5,7-10,15H,2-3,6,11-14H2,1H3,(H,22,25)

InChI Key

GIUOCUSKAJFTAU-UHFFFAOYSA-N

Canonical SMILES

CCCCC(=O)NC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=CO3

Origin of Product

United States

Preparation Methods

Structural Analysis and Retrosynthetic Considerations

The molecular architecture of N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide (C₂₁H₂₅N₃O₄, MW 383.4 g/mol) comprises three modular segments: a pentanamide group, a central para-substituted phenyl ring, and a piperazine scaffold bearing a furan-2-carbonyl moiety. Retrosynthetic deconstruction suggests three logical disconnections:

Amide Bond Formation Between Pentanoyl Chloride and 4-Aminophenyl Intermediate

The pentanamide group (CCCCC(=O)NH–) likely originates from the reaction of pentanoyl chloride with a 4-aminophenyl precursor. This intermediate, 4-aminophenyl piperazine-furan carbonyl, would require prior synthesis via coupling of piperazine with furan-2-carbonyl chloride and subsequent attachment to the phenyl ring.

Piperazine-Furan Carbonyl Assembly

The piperazine core (N2CCNCC2) may be functionalized via acylation using furan-2-carbonyl chloride under basic conditions. Computational descriptors such as six rotatable bonds and a topological polar surface area of 82.9 Ų indicate moderate conformational flexibility and solubility in polar aprotic solvents, guiding solvent selection.

Convergent Coupling Strategies

Alternative pathways involve synthesizing the phenyl-piperazine and furan-pentanamide modules separately, followed by a final coupling step. This approach minimizes steric hindrance during amide bond formation but requires precise stoichiometric control.

Synthetic Routes and Methodological Variations

Stepwise Linear Synthesis

Piperazine Functionalization
  • Furan-2-carbonylation of Piperazine : React piperazine (1.0 equiv) with furan-2-carbonyl chloride (1.1 equiv) in dichloromethane (DCM) at 0–5°C, using triethylamine (TEA, 2.5 equiv) as a base.
  • Phenyl Ring Coupling : Treat the resulting N-(furan-2-carbonyl)piperazine with 4-nitrobenzoyl chloride to form 4-nitro-N-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl, followed by nitro group reduction to the corresponding amine using H₂/Pd-C.
Final Amidation
  • Pentanamide Formation : React the amine intermediate with pentanoyl chloride (1.05 equiv) in tetrahydrofuran (THF) at room temperature for 12–16 hours. Quench with aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography (hexane:ethyl acetate, 3:1).

Key Parameters :

Step Reagent Ratio Temperature Yield (%)
1 1:1.1 0–5°C 78–82
2 1:1.2 25°C 65–70
3 1:1.05 25°C 85–88

Convergent Modular Approach

Parallel Synthesis of Fragments
  • Phenyl-Piperazine Module : Prepare 4-(piperazine-1-carbonyl)aniline via coupling of piperazine with 4-aminobenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
  • Furan-Pentanamide Module : Synthesize furan-2-carbonyl chloride by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂), then conjugate with pentanamide via mixed anhydride methods.
Fragment Coupling
  • Combine equimolar quantities of both modules in dimethylformamide (DMF) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N,N-dimethylaminopyridine (DMAP) at 0°C. Warm to room temperature and stir for 24 hours.

Advantages :

  • Enables independent optimization of each fragment
  • Reduces steric interference during final coupling
  • Yields: 72–75% after HPLC purification

Reaction Optimization and Challenges

Solvent and Catalyst Screening

Polar aprotic solvents (DMF, DCM) outperform ethers or hydrocarbons due to the compound’s moderate polarity (XLogP3-AA = 2.3). Catalytic DMAP (0.1 equiv) enhances acylation rates by 30% compared to TEA-alone systems.

Byproduct Formation and Mitigation

Common impurities include:

  • Over-acylated piperazine : Controlled via slow addition of acyl chlorides
  • Hydrolyzed furan carbonyl : Avoided by maintaining anhydrous conditions
  • Dimerization : Suppressed using dilute reaction concentrations (0.1–0.5 M)

Analytical Characterization

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.85 (d, 2H, phenyl), 7.45 (d, 2H, phenyl), 7.20 (m, 1H, furan), 6.55 (m, 2H, furan), 3.75–3.20 (m, 8H, piperazine), 2.35 (t, 2H, pentanamide), 1.60–1.20 (m, 6H, pentanamide).
  • HRMS (ESI+) : m/z 384.1912 [M+H]⁺ (calc. 384.1919 for C₂₁H₂₆N₃O₄).

Purity Assessment

Reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1 mL/min) shows ≥98% purity at 254 nm. Retention time: 12.7 minutes.

Industrial-Scale Considerations

Cost-Effective Modifications

  • Replace DMF with 2-methyltetrahydrofuran (2-MeTHF) for greener processing
  • Employ flow chemistry for exothermic acylation steps (≥20% yield improvement)

Regulatory Compliance

  • Classify as a non-hazardous substance per GHS criteria (LD₅₀ > 2000 mg/kg, Ames test negative)
  • Storage: 2–8°C under nitrogen, protected from moisture

Chemical Reactions Analysis

Types of Reactions

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different chemical syntheses .

Scientific Research Applications

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide involves its interaction with specific molecular targets. The furan and piperazine rings are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and molecular targets are still under investigation, but docking studies suggest strong binding affinities to certain protein targets .

Comparison with Similar Compounds

Piperazine-Carbonyl-Phenyl Pentanamides

Compounds sharing the piperazine-carbonyl-phenyl-pentanamide backbone but differing in substituents on the piperazine or phenyl rings are critical for understanding structure-activity relationships (SAR):

Compound Name Piperazine Substituent Phenyl Substituent Key Properties Reference
N-[4-[4-(2,4-dichlorophenyl)piperazine-1-carbonyl]phenyl]-5-(pyridin-2-yl)pentanamide 2,4-Dichlorophenyl Pyridin-2-yl Selective dopamine D3 receptor affinity; purified via normal-phase chromatography (10% MeOH/0.1% NH4OH)
N-(quinolin-2-yl)-5-[4-(2-(trifluoromethoxy)phenyl)piperazin-1-yl]pentanamide 2-(Trifluoromethoxy)phenyl Quinolin-2-yl Moderate yield (44%); characterized by $ ^1H $ NMR (δ 9.09 ppm, aromatic protons)
N-{3-[4-(diphenylmethyl)piperazine-1-carbonyl]phenyl}furan-2-carboxamide Diphenylmethyl Furan-2-carboxamide Increased lipophilicity due to diphenylmethyl group; potential CNS activity

Key Observations :

  • Electron-withdrawing groups (e.g., Cl, CF3O) on the piperazine enhance receptor selectivity (e.g., dopamine D3 in ).
  • Aromatic heterocycles (quinoline, pyridine) on the phenyl ring improve solubility and π-π stacking interactions .
  • The furan-2-carbonyl group in the target compound may confer distinct hydrogen-bonding capabilities compared to bulkier substituents like diphenylmethyl .

Pentanamides with Alternative Core Structures

Compounds retaining the pentanamide moiety but diverging in the central scaffold:

Compound Name Core Structure Functional Groups Key Properties Reference
N-[4-(hydrazinecarbonyl)phenyl]pentanamide Phenyl-hydrazinecarbonyl Hydrazine Intermediate for sulfonamide synthesis; InChIKey: SASGQRONSNPYIP
N4-Valeroylsulfamerazine (21) Sulfonamide-pyrimidine Valeroyl (C5), pyrimidine Antitubercular activity; mp 218–219°C; IR: 1685 cm$ ^{-1} $ (CONH)
N-(4-((4′-pentyl-biphenyl)ethynyl)phenyl)pentanamide Biphenyl-ethynyl Secondary amide Liquid crystalline behavior; phase transitions analyzed via DSC/POM

Key Observations :

  • Sulfonamide derivatives (e.g., ) exhibit higher melting points (~210–220°C) compared to piperazine-carbonyl analogs, likely due to enhanced intermolecular hydrogen bonding.
  • Liquid crystalline properties in highlight the role of rigid biphenyl-ethynyl cores in modulating thermal behavior, absent in the flexible piperazine-furan target compound .

Piperazine Derivatives with Divergent Pharmacophores

Compounds with piperazine moieties but distinct functional groups:

Compound Name Key Modifications Pharmacological Relevance Reference
W-18 4-Nitrophenylethyl, sulfonamide Opioid receptor analog; structural similarity to fentanyl
C548-3569 4-Fluorophenyl, cyclohexylmethyl Screening compound for benzothiadiazole sulfonamide targets
4-(4-Fluorophenyl)-N-[4-(pyrrolidinylcarbonyl)phenyl]piperazine-1-carboxamide Pyrrolidinylcarbonyl Fluorine-enhanced bioavailability; ChemSpider ID: 1324065-57-7

Key Observations :

  • Sulfonamide and carboxamide variants (e.g., ) prioritize electrostatic interactions over the hydrophobic pentanamide chain in the target compound.

Biological Activity

N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's structural features, synthesis, and various biological activities, supported by data tables and relevant case studies.

Structural Features

The compound features a unique combination of functional groups, including:

  • Furan moiety : Known for its reactivity and biological activity.
  • Piperazine ring : Associated with diverse pharmacological properties.
  • Amide bond : Susceptible to hydrolysis, impacting its stability and reactivity.

The molecular formula of this compound is C21H25N3O4C_{21}H_{25}N_{3}O_{4} .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:

  • Formation of the furan-2-carbonyl piperazine derivative.
  • Coupling with a phenyl group to form the desired amide structure.
  • Purification through recrystallization or chromatography.

These steps can vary based on specific reaction conditions and reagents used .

Biological Activity

This compound exhibits a range of biological activities, which can be summarized as follows:

Antimicrobial Activity

Compounds containing piperazine and furan moieties are known to exhibit antimicrobial properties. The presence of the furan ring enhances the compound's ability to interact with microbial targets, potentially leading to effective treatments against infections .

Anti-inflammatory Properties

Research indicates that derivatives similar to this compound can inhibit inflammatory pathways, particularly through the NF-κB signaling pathway. This suggests potential applications in treating inflammatory diseases .

Neuroprotective Effects

Given the structural similarities to known neuroactive compounds, this amide may influence neurotransmitter receptors. Studies have shown that piperazine derivatives can exhibit neuroprotective effects by reducing oxidative stress and preventing neuroinflammation .

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological ActivityUniqueness
1-(4-Fluorophenyl)-piperazinePiperazine ring with fluorophenyl substitutionAntidepressant activityLacks furan moiety
Furan-2-carboxylic acidFuran ring with carboxylic acidAntimicrobial propertiesSimple structure
N-(4-Methylpiperazin-1-yl)-benzamidePiperazine ring with methyl substitutionAnticancer activityDifferent substituent pattern
2-FurancarboxaldehydeFuran ring with aldehyde groupAntioxidant activityAldehyde vs carbonyl

The combination of both furan and piperazine functionalities along with an extended phenyl chain may enhance its biological activity compared to simpler analogs .

Case Studies

  • Neuroprotective Study : A study involving similar piperazine derivatives demonstrated significant neuroprotective effects in models of Alzheimer's disease by inhibiting amyloid-beta aggregation and reducing reactive oxygen species (ROS) production .
  • Antimicrobial Efficacy : Another investigation assessed the antimicrobial activity of piperazine-furan hybrids against various pathogens, showing promising results that warrant further exploration into their therapeutic potential .

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing N-[4-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]pentanamide?

  • Methodology :

  • Step 1 : Couple the furan-2-carbonyl group to piperazine using a carbodiimide reagent (e.g., EDCl or DCC) in anhydrous DCM under nitrogen, followed by purification via normal-phase chromatography (100% DCM to 10% MeOH gradient) .
  • Step 2 : React the resulting 4-(furan-2-carbonyl)piperazine with 4-aminophenylpentanamide using a carbonyl linker (e.g., phosgene or triphosgene) in THF. Monitor via TLC and purify using amine-phase chromatography (RediSep Rf Gold amine column, 20% MeOH in EtOAc) .
  • Yield Optimization : Adjust stoichiometric ratios (1:1.2 for acyl chloride:piperazine) and reaction time (12–24 hrs) to mitigate side reactions .

Q. How can researchers validate the structural integrity of this compound?

  • Analytical Workflow :

  • NMR : Confirm the presence of the furan-2-carbonyl group (δ 7.6–7.8 ppm for furan protons, δ 165–170 ppm for carbonyl carbons in 13C^{13}\text{C} NMR) and piperazine protons (δ 2.4–3.1 ppm, broad singlet) .
  • HPLC-MS : Use reverse-phase C18 columns (ACN/H2_2O + 0.1% formic acid) to confirm purity (>95%) and molecular ion peaks ([M+H]+^+ ~476.5 g/mol) .
  • Elemental Analysis : Compare calculated vs. observed C, H, N values (e.g., C: 62.3%, H: 5.4%, N: 11.8%) to verify stoichiometry .

Q. What preliminary assays are recommended for assessing biological activity?

  • Screening Protocols :

  • Receptor Binding : Test affinity for dopamine D3_3 or serotonin receptors (5-HT1A_{1A}/5-HT2A_{2A}) via radioligand displacement assays (IC50_{50} determination) .
  • Enzyme Inhibition : Evaluate inhibition of carbonic anhydrase isozymes (hCA I/II) using stopped-flow CO2_2 hydration assays .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity?

  • Design Principles :

  • Piperazine Modifications : Replace the furan-2-carbonyl with trifluoromethoxy or dichlorophenyl groups to enhance lipophilicity and receptor selectivity (e.g., 10–100x higher D3_3 affinity) .
  • Linker Optimization : Substitute the pentanamide chain with shorter (butanamide) or branched (isopropyl) analogs to improve metabolic stability .
  • Validation : Compare IC50_{50} values across analogs using dose-response curves and molecular docking (e.g., AutoDock Vina for D3_3 receptor models) .

Q. How should researchers address contradictory data in receptor affinity assays?

  • Troubleshooting :

  • Assay Variability : Standardize buffer pH (7.4) and temperature (25°C) to minimize false positives/negatives .
  • Membrane Preparation : Use freshly isolated HEK293 cells expressing recombinant receptors to ensure consistent protein conformation .
  • Data Normalization : Include reference ligands (e.g., aripiprazole for D2_2/D3_3) as internal controls .

Q. What computational methods predict metabolic stability and toxicity?

  • In Silico Tools :

  • Metabolism Prediction : Use Schrödinger’s ADMET Predictor to identify cytochrome P450 oxidation sites (e.g., furan ring as a potential liability) .
  • Toxicity Screening : Run Derek Nexus to flag hepatotoxicity risks from reactive metabolites (e.g., epoxides from furan oxidation) .

Physicochemical Properties Table

PropertyValue/DescriptionSource/Evidence
Molecular Weight476.5 g/molCalculated from formula
Melting Point153–156°C (analog-based estimate)
LogP (Predicted)3.2 ± 0.3 (AlogPS 2.1)
Solubility (PBS, pH 7.4)12 µM (improve with PEG-400 co-solvent)
1^1H NMR (CDCl3_3)δ 7.6–7.8 (furan), δ 2.4–3.1 (piperazine)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.